

Application Notes and Protocols for Panipenem Administration in Pediatric Bacterial Infection Studies

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Compound of Interest

Compound Name: *Panipenem*

Cat. No.: *B1678378*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **Panipenem**, in combination with betamipron, for the treatment of bacterial infections in pediatric populations, based on findings from various clinical studies. The included protocols are designed to guide the design and execution of similar research.

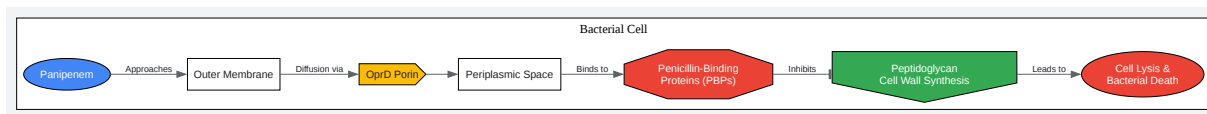
Introduction

Panipenem is a parenteral carbapenem antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including species that produce β -lactamases.[1][2] It is co-administered with betamipron, which inhibits **panipenem** uptake into the renal tubules, thereby preventing nephrotoxicity.[1][2] Clinical studies in pediatric populations have demonstrated its efficacy and safety in treating various bacterial infections, such as respiratory tract infections, urinary tract infections, and meningitis.[2][3]

Mechanism of Action

Like other carbapenem antibiotics, **Panipenem**'s primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[4] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial

cell wall.[4][5] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan strands and leading to a weakened cell wall and subsequent cell lysis.[4]



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Caption: General mechanism of **Panipenem** action on a bacterial cell.

Pharmacokinetics in Pediatric Patients

Pharmacokinetic studies of **Panipenem**/betamipron (PAPM/BP) in children have established key parameters following intravenous administration.

Parameter	10 mg/kg Dose	20 mg/kg Dose	30 mg/kg Dose	Neonates (10-20 mg/kg)	Reference
Peak Plasma Concentration (C _{max})	14.8 - 36.6 µg/mL	59.3 - 92.5 µg/mL	91.7 µg/mL	-	[6] [7] [8] [9]
Time to Peak (T _{max})	End of infusion	End of infusion	End of infusion	-	[7] [8]
Half-life (t _{1/2})	0.9 - 1.17 hours	0.88 - 1.00 hours	0.90 - 0.96 hours	-	[6] [7] [8] [9]
Urinary Excretion (6- 8 hours)	15.9 - 32.14%	15.3 - 36.9%	11.0 - 40.5%	-	[7] [8] [9]
Clearance (CL) in Neonates	-	-	-	<33 weeks PCA: 0.098 L/h	[10] [11]
>=33 weeks PCA: 0.25 L/h	[10] [11]				
Volume of Distribution (V) in Neonates	-	-	-	0.55 L	[10]

PCA: Postconceptional Age

Clinical Efficacy in Pediatric Infections

Clinical trials have demonstrated high efficacy rates of **Panipenem**/betamipron in treating a variety of bacterial infections in children.

Infection Type	Number of Patients	Dosage Range (mg/kg/day)	Efficacy Rate (Excellent/Good)	Reference
Respiratory Tract Infections	15	30-60	100% (17/18 cases including other infections)	[6]
18	30-60	94.4%	[8]	
11	-	100% (15/15 cases including other infections)	[12]	
171 (primarily respiratory)	-	91.0%	[3]	
Purulent Meningitis	2	60-100	100%	[7]
1	-	-	[13]	
2	50-175	100%	[14]	
Sepsis	1	30-60	100% (17/18 cases including other infections)	[6]
3	-	100%	[3]	
Urinary Tract Infections	6	30-100	100%	[7]
2	-	100% (15/15 cases including other infections)	[12]	
2	-	95.0% (19/20 cases including other infections)	[13]	
Various Bacterial Infections	15	-	93%	[15]

17	-	94.1%	[9]
34	-	97.1%	[16]

Safety and Tolerability

Panipenem/betamipron is generally well-tolerated in pediatric patients.[\[2\]](#) Observed adverse events are typically mild and transient.

Adverse Event / Abnormal Laboratory Finding	Incidence	Reference
Adverse Events		
Rash / Urticaria	1.45% (overall adverse effect incidence)	[3] [12] [15] [16]
Diarrhea / Soft Stool	Observed in some cases	[7] [16]
Abnormal Laboratory Findings		
Elevated Platelet Count / Thrombocytosis	Observed in some cases	[6] [7] [13] [16]
Elevated GOT/GPT	Observed in some cases	[3] [7] [8] [9] [12] [16]
Eosinophilia	Observed in some cases	[7] [9] [12] [16]
Leukopenia / Neutropenia	Observed in some cases	[3] [8]

Experimental Protocols

Patient Population and Eligibility Criteria

Inclusion Criteria:

- Pediatric patients (infants to adolescents) with a confirmed or suspected bacterial infection.
- Infections may include, but are not limited to: respiratory tract infections (pneumonia, bronchitis), urinary tract infections, sepsis, purulent meningitis, and skin/soft tissue infections.[\[7\]](#)[\[12\]](#)[\[13\]](#)

- Parental informed consent must be obtained.[\[11\]](#)

Exclusion Criteria:

- Known hypersensitivity to carbapenem antibiotics.
- Severe underlying conditions that could interfere with the evaluation of the drug's efficacy or safety.

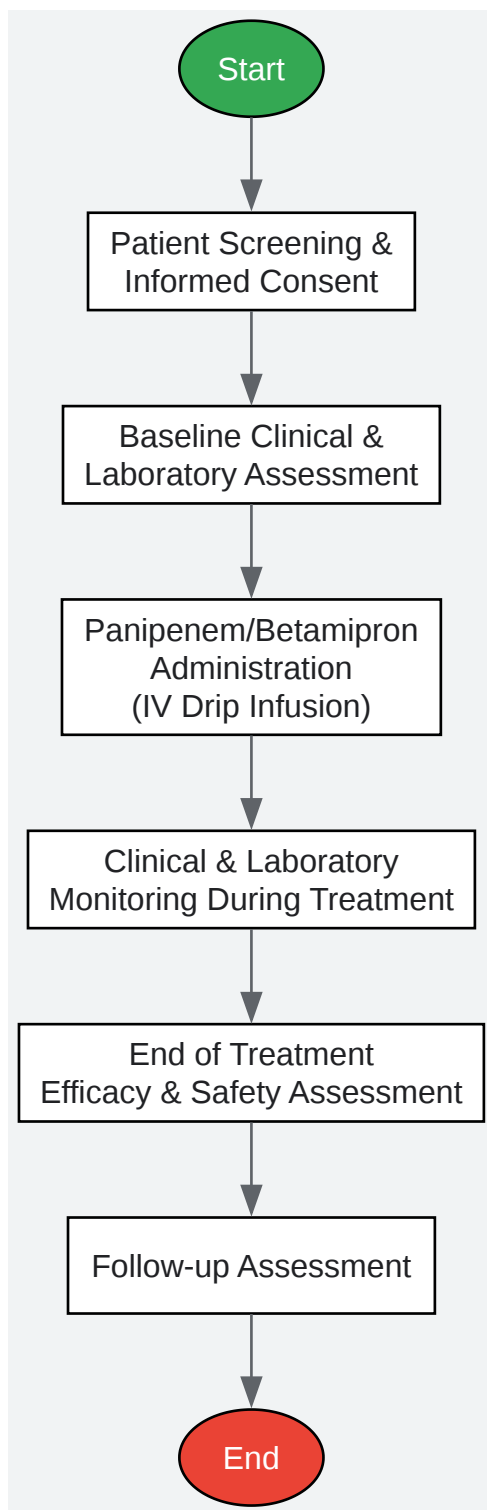
Dosing and Administration Protocol

Dosage:

- For most infections, the recommended dosage is 30-60 mg/kg/day of **Panipenem**/betamipron, divided into 3 administrations.[\[7\]](#)
- For severe infections like purulent meningitis, dosages may be increased to 100 mg/kg/day.
[\[7\]](#)
- In neonates, a dosage of 10-20 mg/kg every 12 hours is suggested.[\[10\]](#)[\[11\]](#)

Administration:

- Reconstitute the lyophilized **Panipenem**/betamipron powder with a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride).
- Further dilute the reconstituted solution in a larger volume of compatible intravenous fluid.
- Administer the final solution as an intravenous drip infusion over 30 to 60 minutes.[\[7\]](#)[\[8\]](#)[\[11\]](#)
[\[12\]](#)



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Caption: A typical workflow for a clinical study of **Panipenem** in pediatrics.

Monitoring and Evaluation Protocol

Clinical Monitoring:

- Daily assessment of vital signs (temperature, heart rate, respiratory rate, blood pressure).
- Evaluation of clinical signs and symptoms of infection.
- Monitoring for any adverse events.

Laboratory Monitoring:

- Complete blood count (CBC) with differential.
- Liver function tests (GOT, GPT).
- Renal function tests (serum creatinine).
- Collection of specimens (blood, urine, cerebrospinal fluid, etc.) for bacteriological culture and sensitivity testing before, during, and after treatment to assess bacterial eradication.[\[3\]](#)[\[6\]](#)

Efficacy Evaluation:

- Excellent: Significant improvement or resolution of clinical signs and symptoms.
- Good: Moderate improvement in clinical signs and symptoms.
- Poor: No or minimal improvement, or worsening of the condition.[\[8\]](#)[\[13\]](#)

Safety Evaluation:

- Record all adverse events, regardless of their perceived relationship to the study drug.
- Grade the severity of adverse events and abnormal laboratory findings.

Conclusion

Panipenem/betamipron is an effective and safe antibiotic for the treatment of a wide range of bacterial infections in pediatric patients. The provided data and protocols can serve as a valuable resource for researchers and clinicians involved in the development and clinical

application of this therapeutic agent. Further studies, particularly in specific neonatal populations, are warranted to refine dosing recommendations.[11]

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